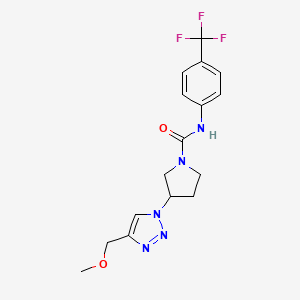

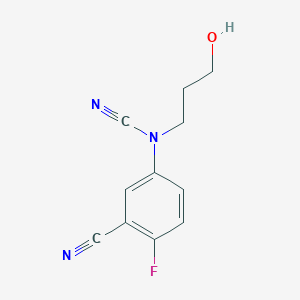

![molecular formula C17H12BrNO3S B2884683 Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-11-2](/img/structure/B2884683.png)

Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Derivatives

Research into the synthesis of heterocyclic compounds involves the use of various derivatives of benzo[b]thiophene, including those similar to methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate. A notable study outlines the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, a new heterocyclic system. This process employs methyl 2-(bromomethyl)thiophene-3-carboxylates reacting with substituted 2-hydroxybenzonitriles, leading to tandem cyclization to form the desired compounds (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Antitumor Agents Synthesis

Another area of research focuses on the synthesis of libraries of functionalized 3-(α-styryl)-benzo[b]thiophenes for antitumor applications. This involves a synthetic sequence allowing the introduction of various substituents on aromatic rings, starting with the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization steps. The antiproliferative properties of these compounds have been evaluated, with some showing significant activity against cancer cell lines (Tréguier et al., 2014).

Novel Organic Reactions

The exploration of novel organic reactions also utilizes derivatives similar to methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate. For instance, a study described a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids, highlighting the potential for creating diverse organic molecules through innovative catalytic processes (Gogoi et al., 2014).

Zukünftige Richtungen

The future directions for the research and development of “Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry and material science . The synthesis methods could also be optimized for better yield and efficiency .

Eigenschaften

IUPAC Name |

methyl 3-[(3-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWDBGDZYYNVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)

![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)